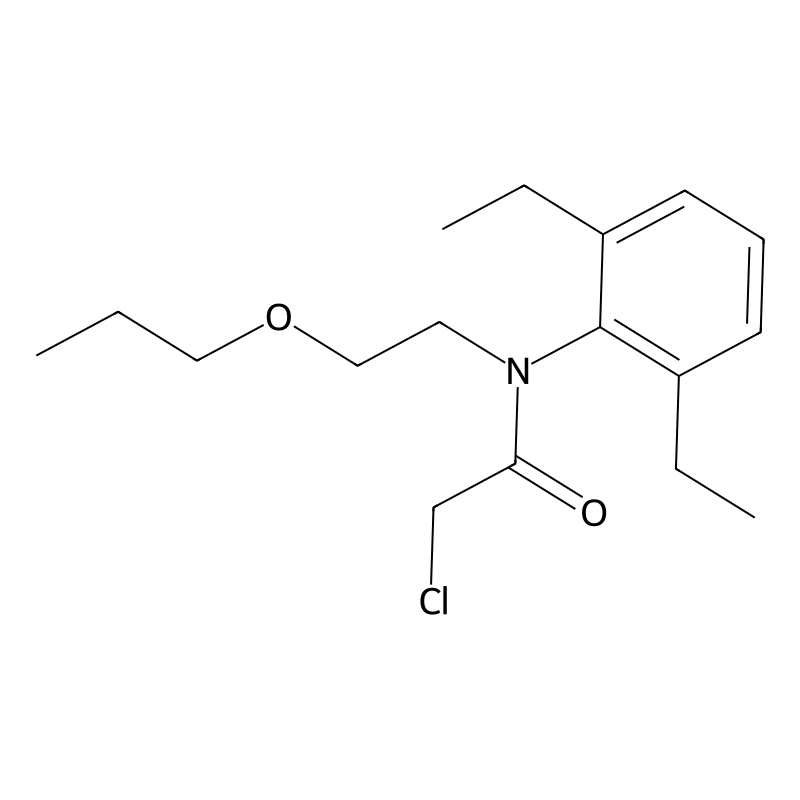

Pretilachlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Weed Control Efficacy:

- Pre-emergent Herbicide: Research primarily focuses on Pretilachlor's effectiveness as a pre-emergent herbicide, meaning it prevents weed seed germination and early seedling development. Studies demonstrate its efficacy against various weeds in rice fields, including annual grasses, broad-leaved weeds like Cyperus difformis, and sedges [].

- Weedy Rice Control: Pretilachlor is particularly valuable for controlling "weedy rice," which competes with cultivated rice for resources and reduces yield. Research explores its impact on weedy rice populations and seed bank reduction in the soil, contributing to long-term weed management strategies [].

Formulation and Delivery Optimization:

- Controlled Release Formulations: Researchers are actively developing controlled-release formulations of Pretilachlor. These formulations aim to improve its efficacy by delivering the herbicide gradually, potentially reducing environmental impact and increasing effectiveness compared to conventional formulations. Examples include Pretilachlor releasable polyurea microcapsules and polyethylene glycol nanospheres, both showing promising results in studies.

Environmental Impact and Risk Assessment:

- Fate and Transformation: Research investigates the fate and transformation of Pretilachlor in the environment. This includes understanding its degradation pathways, persistence in soil and water, and potential impact on non-target organisms. Studies aim to assess the environmental risks associated with its use and develop strategies for sustainable application [].

- Toxicity Assessments: Research also focuses on assessing the potential toxicity of Pretilachlor on various organisms, including aquatic life and soil invertebrates. This information is crucial for establishing safe application practices and mitigating potential ecological risks [].

- While Pretilachlor offers valuable benefits for weed control, its use requires careful consideration of its potential environmental impact and adherence to recommended application practices.

- Ongoing research aims to optimize its use for effective weed management while minimizing environmental risks.

Pretilachlor is a synthetic herbicide classified as a chloroacetanilide, primarily used for controlling a wide range of weeds in rice and paddy crops. It is marketed as a liquid formulation, typically containing 50% active ingredient, and is characterized by its colorless and odorless properties. The herbicide effectively targets annual grasses, sedges, broadleaf weeds, and floating aquatic plants, making it a crucial component in rice cultivation systems. The mode of action involves the inhibition of lipid and protein synthesis, which disrupts the growth and development of target weed species .

Pretilachlor is considered moderately toxic. Ingestion can cause symptoms similar to organophosphate poisoning, including nausea, vomiting, diarrhea, and muscle weakness [].

Safety Data:

- LD50 (rat, oral): 1240 mg/kg []

- Προσοχή (Prósoche): Greek for "Caution" - classification label for Pretilachlor due to moderate toxicity.

Precautions:

- Avoid contact with skin, eyes, and clothing.

- Wear appropriate personal protective equipment (PPE) when handling.

- Do not contaminate water sources during application.

In environmental contexts, pretilachlor can undergo hydrolysis and photodegradation, leading to the formation of various metabolites that may exhibit different levels of toxicity compared to the parent compound .

Pretilachlor exhibits significant biological activity as an herbicide. Its mechanism primarily involves the inhibition of fatty acid synthesis, which is critical for cell membrane formation in plants. This action leads to the disruption of normal plant growth processes. Additionally, studies have indicated potential neurotoxic effects in non-target organisms, including mammals, with acute toxicity symptoms resembling those caused by organophosphate pesticides . Chronic exposure has raised concerns regarding carcinogenicity, although acute toxicity is generally mild .

The synthesis of pretilachlor can be achieved through several methods. A notable method involves:

- Synthesis of N-(1-methyl-2-hydroxyethyl)-2,6-diethylaminobenzene: This step utilizes solvents such as water or ethanol and catalysts like zinc chloride at temperatures ranging from -5°C to 60°C.

- Formation of 2-ethyl-6-methyl-N-(1'-methoxyl group-third-2-yl) aniline: Achieved through reflux reactions with chloropropane.

- Final synthesis: Involves reacting the intermediate with chloroacetyl chloride to yield pretilachlor in high yields exceeding 92% .

These methods emphasize efficiency and environmental friendliness by utilizing low-toxicity reagents and minimizing solvent use.

Pretilachlor's primary application is in agriculture as a herbicide for rice cultivation. It effectively controls a variety of weed species that compete with crops for nutrients and resources. Beyond agriculture, pretilachlor has been studied for its potential use in microencapsulation technologies to enhance its delivery and efficacy while reducing environmental impact . Recent advancements include the development of microcapsules that improve herbicide activity while minimizing cytotoxic effects on non-target organisms.

Research on pretilachlor interactions has highlighted its effects on various biological systems. For instance:

- Endocrine Disruption: Studies have indicated that pretilachlor can induce endocrine disruption and oxidative stress in aquatic organisms such as zebrafish embryos.

- Toxicological Effects: In agricultural settings, pretilachlor has been shown to affect soil microbial communities and aquatic ecosystems, raising concerns about its long-term ecological impact .

- Clinical Toxicity: Cases of poisoning have demonstrated that pretilachlor can mimic symptoms associated with organophosphate toxicity, complicating diagnosis and treatment strategies in clinical settings .

Pretilachlor shares structural similarities with other chloroacetanilide herbicides. Here are some comparable compounds:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Butachlor | Chloroacetanilide | Less effective against certain weed species; more persistent in soil than pretilachlor. |

| Alachlor | Chloroacetanilide | Known for higher toxicity levels; often used in corn cultivation. |

| Metolachlor | Chloroacetanilide | More selective for certain crops; lower environmental persistence compared to pretilachlor. |

Pretilachlor's uniqueness lies in its specific efficacy against a broad spectrum of weeds while exhibiting relatively lower toxicity levels to crops compared to similar herbicides like butachlor and alachlor . Its formulation advancements also position it favorably in terms of environmental safety.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H315 (20.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard